

Pharmacological Profile of Lometrexol Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Lometrexol hydrate*

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Introduction

Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] As the 6R diastereomer of 5,10-dideazatetrahydrofolate (DDATHF), its mechanism of action is centered on the disruption of de novo purine biosynthesis, a critical pathway for DNA synthesis and cell proliferation.[1][2] This targeted action makes Lometrexol a compound of significant interest in oncology, particularly for tumors resistant to other antifolates like methotrexate.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **Lometrexol hydrate**, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental protocols.

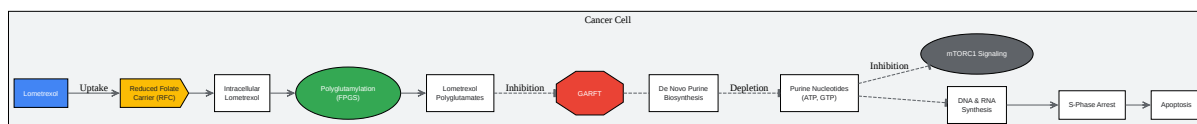
Mechanism of Action

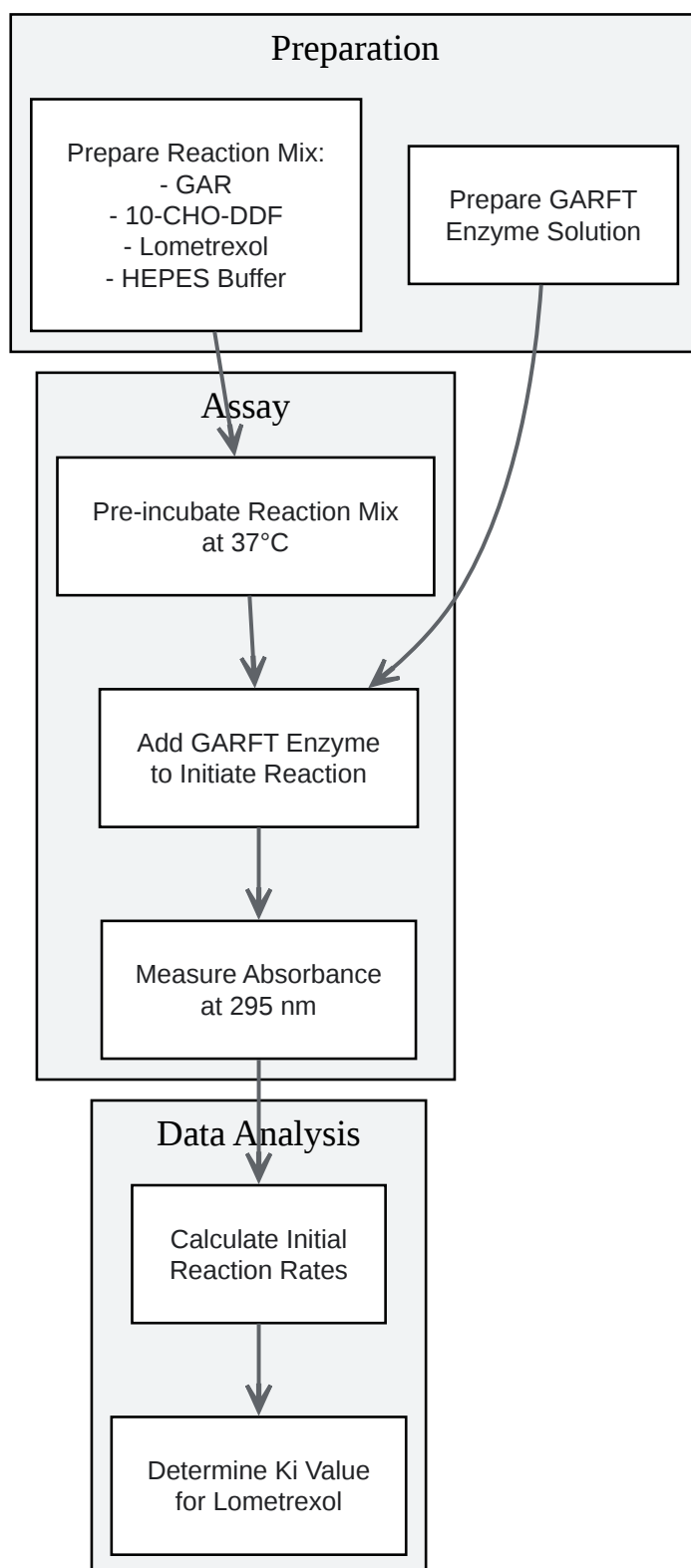
Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFT, Lometrexol blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of intracellular purine pools leads to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis. Lometrexol enters cells via the reduced folate carrier (RFC) and undergoes

extensive polyglutamylation, a process that enhances its intracellular retention and inhibitory activity.

Signaling Pathway

The inhibition of GARFT by Lometrexol initiates a cascade of intracellular events. The primary consequence is the depletion of purine nucleotides (ATP and GTP), which not only halts DNA and RNA synthesis but also affects cellular energy metabolism and signaling pathways. Notably, the reduction in purine levels has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.





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